
Nuromax
Description
Historical Milestones in Neuromuscular Blockade Research
The journey from crude curare extracts to modern synthetic NMBAs involved significant milestones. The isolation of d-tubocurarine in 1935 marked a key step, allowing for more standardized study. researchgate.net Clinical use of curare in anesthesia began in the 1940s, paving the way for the development of synthetic compounds. mhmedical.comnih.govmhmedical.commedigraphic.com The subsequent decades saw the introduction of various synthetic NMBAs, including gallamine, the first synthetic agent used clinically, followed by suxamethonium (succinylcholine), pancuronium, vecuronium, atracurium, and rocuronium. mhmedical.comnih.govekb.eg This evolution aimed to develop agents with improved properties, such as shorter duration of action, fewer side effects, and more predictable pharmacokinetics. medigraphic.com
Classification and Evolution of Non-Depolarizing Neuromuscular Blocking Agents
NMBAs are broadly classified into two main categories based on their mechanism of action: depolarizing and non-depolarizing agents. openanesthesia.orgnih.govdroracle.ai Depolarizing agents, like succinylcholine, bind to acetylcholine receptors and cause prolonged depolarization, leading to muscle paralysis. droracle.ai Non-depolarizing agents, which constitute the majority of clinically used NMBAs, act as competitive antagonists at the nicotinic acetylcholine receptors on the motor endplate, blocking the binding of acetylcholine and preventing muscle contraction. openanesthesia.orgnih.govdroracle.ainih.gov
Non-depolarizing NMBAs are further classified based on their chemical structure, primarily into aminosteroids and benzylisoquinoliniums. openanesthesia.orgnih.govnih.gov Early non-depolarizing agents like d-tubocurarine are no longer commonly used. openanesthesia.org The evolution within the non-depolarizing class has focused on developing agents with varying durations of action, improved cardiovascular stability, and more favorable metabolic profiles. Atracurium and vecuronium, introduced in the 1980s, represented advancements with shorter durations and improved cardiovascular profiles compared to earlier agents like pancuronium. mhmedical.comresearchgate.netekb.eg Cisatracurium, an isomer of atracurium, was later developed to reduce histamine release associated with atracurium. mhmedical.comekb.eg
Preclinical Positioning of Nuromax (Mivacurium Chloride) within the NMBA Class
Mivacurium chloride, known by the trade name this compound, is a non-depolarizing neuromuscular blocking agent classified within the bisbenzylisoquinolinium group. nih.govwikipedia.orgnih.govdrugbank.com It was first synthesized in 1981. wikipedia.org
Mivacurium belongs to the class of compounds often referred to as bisbenzyltetrahydroisoquinoliniums. wikipedia.orgnih.gov This group includes other NMBAs such as atracurium and cisatracurium. openanesthesia.orgnih.govnih.gov Mivacurium is a symmetrical molecule that exists as a mixture of three stereoisomers: the cis-trans, trans-trans, and cis-cis diesters. wikipedia.orgfda.govfda.govmedicines.org.uk The trans-trans and cis-trans isomers are the most potent and comprise the majority of mivacurium chloride (92-96%), while the cis-cis isomer has about one-tenth the neuromuscular blocking potency in studies in cats. fda.govfda.govmedicines.org.uk
Structurally, mivacurium features a flexible chain linking two substituted tetrahydroisoquinolinium moieties. wikipedia.org A key structural characteristic is the presence of ester linkages within the bridge connecting the two parts of the molecule. wikipedia.org This contrasts with the "reversed ester" linkages found in atracurium. wikipedia.org Mivacurium has ten methoxy groups, making it more potent than atracurium (which has eight) but less potent than doxacurium (which has twelve). wikipedia.org
The development of mivacurium was driven by the search for a non-depolarizing NMBA with a rapid onset and, importantly, a rapid and predictable metabolism independent of renal or hepatic function. mhmedical.comwikipedia.org While atracurium also offered organ-independent elimination via Hofmann elimination and ester hydrolysis, mivacurium was designed to be primarily metabolized by plasma cholinesterases (pseudocholinesterase). openanesthesia.orgwikipedia.orgdrugbank.comresearchgate.netnps.org.au This metabolic pathway is similar to that of the depolarizing agent succinylcholine, which is known for its rapid offset. wikipedia.orgdrugbank.comnih.gov
Preclinical studies aimed to demonstrate that this plasma cholinesterase-dependent metabolism would translate to a short duration of action and rapid recovery, potentially offering an alternative to succinylcholine for procedures requiring a quick onset and offset of neuromuscular blockade. wikipedia.orgresearchgate.netnih.gov The rationale was that metabolism by a widely distributed enzyme in plasma would provide a more predictable recovery profile, less dependent on individual variations in organ function compared to agents relying solely on hepatic or renal elimination. researchgate.netnih.gov
Preclinical research investigated the rate of hydrolysis of mivacurium by plasma cholinesterase and its effect on the duration of neuromuscular block in various animal models. These studies provided the basis for understanding mivacurium's pharmacokinetic and pharmacodynamic profile before its introduction into clinical trials. The rapid hydrolysis by plasma cholinesterase was a key preclinical finding supporting the potential for a short duration of action. wikipedia.orgdrugbank.comresearchgate.netnps.org.aunih.gov
Preclinical studies also examined the onset time of mivacurium compared to other NMBAs. While its onset was found to be comparable to intermediate-acting agents like atracurium and vecuronium at equipotent doses, it was slower than the ultra-short-acting succinylcholine. fda.govnih.govhres.ca
Data on the preclinical pharmacokinetics of mivacurium highlighted its rapid clearance and short elimination half-life, consistent with its intended short duration of action. fda.govhres.ca
Preclinical Pharmacokinetic and Pharmacodynamic Parameters (Representative Findings)
Parameter | Finding (Species/Context) | Source |
Primary Metabolism | Enzymatic hydrolysis by plasma cholinesterase | wikipedia.orgdrugbank.comresearchgate.netnps.org.au |
Rate of Hydrolysis (in vitro) | Approximately 70% of succinylcholine rate | nih.gov |
Onset Time (equipotent doses) | Comparable to atracurium and vecuronium; slower than succinylcholine | fda.govnih.govhres.ca |
Elimination Half-Life (Adults) | 1.7 to 2.6 minutes (consistent with short duration) | fda.govhres.ca |
Plasma Clearance (Adults) | 40 to 70 mL/min/kg | hres.ca |
Contribution of Isomers | trans-trans and cis-trans are more potent; cis-cis is significantly less potent | fda.govfda.govmedicines.org.uk |
The preclinical data supported the rationale for developing mivacurium as a short-acting, rapidly metabolized non-depolarizing NMBA, positioning it as an agent with a distinct metabolic profile compared to other benzylisoquinoliniums like atracurium and cisatracurium, which rely on Hofmann elimination and non-specific esterases to a greater extent. openanesthesia.orgmims.commims.com
Propriétés
Formule moléculaire |
C56H78Cl2N2O16 |
---|---|
Poids moléculaire |
1106.1 g/mol |
Nom IUPAC |
1-O-[3-[(1S)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 4-O-[3-[(1R)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;dichloride |
InChI |
InChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2/t39-,40+,57?,58?;; |
Clé InChI |
APADFLLAXHIMFU-QBTMMFGGSA-L |
SMILES isomérique |
C[N+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
SMILES canonique |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Synonymes |
2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |
Origine du produit |
United States |
Preclinical Pharmacological Characterization of Nuromax
In Vitro Investigations on Isolated Muscle Preparations
Preclinical studies utilizing isolated muscle preparations have been instrumental in characterizing the neuromuscular blocking effects of doxacurium chloride. These in vitro models allow for controlled assessment of the compound's direct effects on neuromuscular transmission, independent of systemic factors.
Assessment of Neuromuscular Blockade in Isolated Nerve-Muscle Preparations (e.g., Rodent Diaphragm)
Isolated nerve-muscle preparations, such as the rodent diaphragm, are commonly used to study neuromuscular blocking agents gva.esresearchgate.net. These preparations consist of a muscle (like the diaphragm) innervated by its motor nerve. Stimulation of the nerve evokes a muscle contraction (twitch). Neuromuscular blocking agents like doxacurium chloride reduce the amplitude of this twitch response by blocking the transmission of signals at the neuromuscular junction mdpi.com. Studies using rat diaphragm preparations have contributed to understanding the effects of temperature on the potency of muscle relaxants gva.es.
Electrophysiological Measurements of End-Plate Potentials and Miniature End-Plate Potentials
Electrophysiological techniques are crucial for investigating the cellular mechanisms of neuromuscular blockade. At the neuromuscular junction, acetylcholine released from the nerve terminal binds to nicotinic acetylcholine receptors on the muscle end-plate, causing a depolarization known as the end-plate potential (EPP) researchgate.netnih.gov. Spontaneous, small depolarizations called miniature end-plate potentials (MEPPs) occur due to the release of single vesicles of acetylcholine researchgate.netnih.gov.
Doxacurium chloride, as a competitive antagonist of acetylcholine receptors, would be expected to reduce the amplitude of EPPs by blocking acetylcholine binding fda.govdrugbank.com. While specific detailed electrophysiological data for doxacurium chloride's effects on EPPs and MEPPs in isolation were not extensively found in the provided snippets, the general mechanism of competitive antagonism at the postsynaptic acetylcholine receptor implies a reduction in the efficacy of acetylcholine, leading to diminished EPP amplitude. Studies on other neuromuscular blocking agents and the general principles of neuromuscular transmission support this mechanism mdpi.comresearchgate.netnih.gov. The sensitivity of the endplate membrane to agonist drugs can be influenced by temperature, as shown in rat nerve-diaphragm preparations gva.es.
Concentration-Response Relationships and Potency Determination in Tissue Baths
In vitro studies using tissue baths allow for the determination of concentration-response relationships and the assessment of potency (e.g., ED50 or IC50 values) for neuromuscular blocking agents. By exposing isolated muscle preparations to increasing concentrations of doxacurium chloride, the degree of neuromuscular blockade can be measured, and a dose-response curve can be generated. The potency is typically expressed as the concentration required to produce a certain percentage of maximal blockade (e.g., 50% or 95% inhibition of twitch response).
While specific in vitro concentration-response data in isolated animal tissues were not detailed in the provided search results, clinical studies in humans have determined the ED95 (the dose required to produce 95% suppression of the muscle twitch response) of doxacurium chloride. For instance, the average ED95 of doxacurium chloride is approximately 0.025 mg/kg in adults receiving balanced anesthesia hres.cafda.gov. Another study reported a cumulative dose-response in patients showing an ED95 of 33.24 micrograms/kg nih.gov. These clinical findings, while not from isolated preclinical tissues, demonstrate the concept of concentration-response and potency determination applicable to pharmacological characterization. The potency of doxacurium chloride is noted to be higher than pancuronium and metocurine hres.cafda.govdrugbank.com.
In Vivo Studies in Animal Models of Neuromuscular Blockade
In vivo studies in various animal species are essential for evaluating the systemic effects and temporal profile of neuromuscular blocking agents. These studies often involve monitoring the twitch response of a muscle stimulated by its motor nerve.
Evaluation of Neuromuscular Function via Twitch Response in Preclinical Species (e.g., cats, dogs, rats)
Evaluation of neuromuscular function in vivo is commonly performed by stimulating a peripheral nerve (e.g., ulnar nerve or superficial peroneal nerve) and measuring the evoked twitch response of the corresponding muscle (e.g., adductor pollicis or paw muscles) hres.cafda.govnih.gov. This allows for the assessment of the degree and duration of neuromuscular blockade.
Studies in various preclinical species, including rats, cats, and dogs, have been conducted with doxacurium chloride hres.cafda.govomu.edu.tr. For example, a study in isoflurane-anesthetized dogs evaluated the neuromuscular effects of doxacurium chloride by quantitating the evoked twitch response of the paw after train-of-four stimulation of the superficial peroneal nerve nih.gov. This study determined ED50 and ED90 values for doxacurium in dogs, which were estimated to be 2.1 µg/kg and 3.5 µg/kg, respectively nih.gov. Data from in vitro studies in the rat, cat, and dog have also been used to understand the recovery of administered doxacurium chloride as parent drug in urine and bile hres.cafda.gov.
Temporal Profile Characterization: Preclinical Onset, Peak Effect, and Recovery Dynamics
Characterizing the temporal profile of neuromuscular blockade involves determining the time to onset of blockade, the time to peak effect (maximal blockade), and the recovery dynamics. These parameters are crucial for understanding how quickly and for how long a neuromuscular blocking agent will be effective.
In preclinical in vivo studies, the onset time is the time from drug administration to a certain level of twitch suppression (e.g., maximal depression), while duration is often measured as the time from administration or maximal block to a certain percentage of twitch recovery (e.g., 25% recovery) nih.gov. Recovery index refers to the time taken for the twitch response to recover from 25% to 75% of baseline wikipedia.org.
Studies in isoflurane-anesthetized dogs showed that the mean onset time (time to maximal depression of T1%) for doxacurium chloride at doses of 3.5 µg/kg and 4.5 µg/kg was approximately 40-41 minutes nih.gov. The duration (time from maximal depression to 25% recovery of T1%) was around 108-111 minutes, and the recovery time (time from 25% to 75% recovery of T1%) was approximately 37-42 minutes nih.gov. These findings indicate that doxacurium chloride is a long-acting neuromuscular blocking agent with a slow onset of action in dogs nih.gov.
Clinical data in humans also provide insight into the temporal profile, showing considerable interpatient variability in the duration of neuromuscular block hres.cafda.gov. For example, in adults receiving balanced anesthesia, an initial dose of 0.025 mg/kg (ED95) resulted in a clinically effective block for approximately 55 minutes, with a range of 9 to 145 minutes hres.ca. A higher dose of 0.05 mg/kg (2 x ED95) had a clinically effective duration of around 100 minutes (range: 39 to 232 minutes) hres.ca. The time to onset of maximal block also varied, ranging from 2.4 to 13 minutes depending on the dose and anesthetic used hres.canih.gov. Recovery times to higher percentages of twitch response (e.g., 95%) can be prolonged with long-acting agents like doxacurium chloride hres.cafda.gov.
Interactive Data Tables:
Here are some interactive data tables based on the preclinical and clinical data found:
Table 1: ED50 and ED90 of Doxacurium Chloride in Isoflurane-Anesthetized Dogs
Parameter | Value (µg/kg) |
ED50 | 2.1 nih.gov |
ED90 | 3.5 nih.gov |
Table 2: Temporal Profile of Doxacurium Chloride in Isoflurane-Anesthetized Dogs
Dose (µg/kg) | Onset Time (min) (Mean ± SD) | Duration (min) (Mean ± SD) | Recovery Time (min) (Mean ± SD) |
3.5 | 40 ± 5 nih.gov | 108 ± 31 nih.gov | 42 ± 11 nih.gov |
4.5 | 41 ± 8 nih.gov | 111 ± 33 nih.gov | 37 ± 10 nih.gov |
Table 3: Clinical Onset and Duration of Doxacurium Chloride in Adults (Balanced Anesthesia)
Dose (mg/kg) | Onset to Maximal Block (min) (Mean and Range) | Clinically Effective Duration (min) (Approximate Mean and Range) |
0.025 (ED95) | 9-10 (5-16) (after succinylcholine) hres.ca | 55 (9-145) hres.ca |
0.05 (2 x ED95) | 5-6 (2.5-13) hres.ca | 100 (39-232) hres.ca |
0.08 (3 x ED95) | 3.5 (2.4-5) hres.ca | 160 (110-338) hres.ca |
Preclinical Dose-Response Analyses and Effective Doses in Animal Models
Preclinical studies in various animal models have characterized the neuromuscular blocking properties and effective doses of doxacurium. In cats, the ED95 (the dose required to produce 95% suppression of muscle twitch response) for intravenous doxacurium was determined to be 0.012 mg/kg hres.ca. For dogs, the ED95 ranged from 0.006 to 0.007 mg/kg intravenously hres.ca. Studies in isoflurane-anesthetized dogs specifically estimated the ED50 at 2.1 µg/kg and the ED90 at 3.5 µg/kg nih.gov. Monkeys exhibited an ED95 of 0.017 mg/kg intravenously hres.ca.
In cats and monkeys, doxacurium demonstrated a duration of action that was 2 to 3 times longer than that of d-tubocurarine and 2 to 5 times longer than that of atracurium hres.ca. Studies involving repeated doses in animals did not indicate apparent cumulative effects hres.ca. The effects of doxacurium on the autonomic nervous system were examined in anesthetized cats, where doses up to 32 times the ED100 showed no effects on the nictitating membrane response to preganglionic stimulation or the vasodepressor response to vagus nerve stimulation hres.ca.
Data from a study in isoflurane-anesthetized dogs provide specific dose-response information:
Dose (µg/kg) | Maximal T1% Depression (%) | Onset Time (minutes) | Duration (minutes) | Recovery (25% to 75% T1) (minutes) |
3.5 | 92 ± 4 | 40 ± 5 | 108 ± 31 | 42 ± 11 |
4.5 | 94 ± 7 | 41 ± 8 | 111 ± 33 | 37 ± 10 |
(Values are Mean ± SD) nih.gov
This study concluded that doxacurium is a long-acting neuromuscular blocking agent with a slow onset in isoflurane-anesthetized dogs, suitable for prolonged surgical procedures, although interpatient variability in duration was observed nih.gov.
Molecular Mechanisms Governing Recovery from Nuromax-Induced Blockade
Recovery from neuromuscular blockade induced by nondepolarizing agents like doxacurium is influenced by several factors, including the activity of enzymes involved in acetylcholine metabolism and the dynamics of ligand binding and receptor function at the neuromuscular junction fda.govsquarespace.com.
Role of Butyrylcholinesterase (BChE) Activity in Preclinical Systems
Butyrylcholinesterase (BChE), also known as plasma cholinesterase or pseudocholinesterase, plays a role in the metabolism of some neuromuscular blocking agents, although its impact on doxacurium appears limited drugbank.comacs.organeskey.com. While BChE is primarily known for hydrolyzing succinylcholine and mivacurium, preclinical data suggest that doxacurium chloride is minimally hydrolyzed by human plasma cholinesterase aneskey.commedkoo.com.
The neuromuscular block produced by nondepolarizing agents, including doxacurium, can be antagonized by acetylcholinesterase inhibitors such as neostigmine drugbank.comfda.gov. These inhibitors increase the concentration of acetylcholine at the neuromuscular junction, which then competes with the blocking agent for receptor binding sites, facilitating the recovery of neuromuscular function drugbank.comfda.gov. The effectiveness of this antagonism is dependent on the depth of the neuromuscular block; a more profound block requires longer time and a greater dose of the anticholinesterase agent for recovery drugbank.comfda.gov.
Ligand Dissociation and Receptor Re-Sensitization Dynamics
Doxacurium chloride exerts its effect by competitively binding to cholinergic receptors, specifically nicotinic acetylcholine receptors, on the motor end-plate drugbank.comfda.govsquarespace.com. This competitive binding prevents acetylcholine from activating these receptors, thereby blocking neuromuscular transmission drugbank.comfda.gov. Recovery from this blockade involves the dissociation of doxacurium from the receptor binding sites and the subsequent re-sensitization of the receptors to acetylcholine squarespace.com.
Structure-activity Relationship Sar and Synthetic Chemistry of Nuromax
Conformational Determinants and Receptor Recognition
Significance of the Bisquaternary Ammonium Pharmacophore
Mivacurium is characterized as a bisbenzyltetrahydroisoquinolinium agent, often abbreviated as bbTHIQ. wikipedia.org Like other non-depolarizing neuromuscular blocking agents, its mechanism of action involves antagonism of nicotinic acetylcholine receptors at the motor end-plate. wikipedia.orgmims.comdrugbank.com The bisquaternary ammonium structure is crucial for this activity, as these positively charged nitrogen centers interact with the anionic sites on the acetylcholine receptor, preventing acetylcholine binding and thus blocking neuromuscular transmission. drugbank.com
Stereoisomerism and Stereoselective Pharmacological Activity (Preclinical)
Mivacurium chloride exists as a mixture of three stereoisomers due to chirality at the C-1 carbon of the tetrahydroisoquinolinium rings, the quaternary nitrogen atoms, and the E/Z diastereomerism at the C=C double bond in the oct-4-ene diester bridge. wikipedia.org Owing to symmetry, these result in three main isomers: the trans-trans, cis-trans, and cis-cis diesters. wikipedia.orgfda.gov
Preclinical studies, particularly in cats, have demonstrated stereoselective pharmacological activity among these isomers. The trans-trans and cis-trans stereoisomers constitute the majority of mivacurium chloride (92% to 96%) and exhibit comparable neuromuscular blocking potencies. fda.govnps.org.aumedicines.org.uk In contrast, the cis-cis isomer has been estimated to possess approximately one-tenth the neuromuscular blocking potency of the other two stereoisomers. fda.govnps.org.aumedicines.org.ukmedicines.org.uk
Isomer | Approximate Percentage in Mivacurium Chloride | Relative Neuromuscular Blocking Potency (vs. trans-trans/cis-trans) |
trans-trans | 58% nih.gov | 1 |
cis-trans | 36% nih.gov | 1 |
cis-cis | 6% nih.gov | 0.1 |
Note: Percentages are approximate and can vary slightly between sources.
Medicinal Chemistry Approaches and Analogue Synthesis
The development of mivacurium chloride involved specific medicinal chemistry approaches aimed at creating a short-acting neuromuscular blocking agent.
Design Principles for Short-Acting Neuromuscular Blocking Agents
The design of short-acting neuromuscular blocking agents like mivacurium often focuses on incorporating structural features that facilitate rapid metabolism or elimination. Mivacurium's short duration of action is primarily attributed to its rapid enzymatic hydrolysis by plasma cholinesterase (pseudocholinesterase). wikipedia.orgmims.comdrugbank.commedicines.org.uknih.gov This metabolic pathway leads to the formation of inactive quaternary alcohol and quaternary monoester metabolites. fda.govmedicines.org.ukmedicines.org.uk The presence of ester linkages in the molecule makes it susceptible to this hydrolysis. wikipedia.org
Synthetic Pathways and Chemical Modifications of Mivacurium Chloride
Mivacurium chloride can be synthesized through various pathways. One known process involves the coupling of N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride with (E)-4-octene-1,8-dioic acid dichloride. google.com This coupling reaction is typically carried out in an organic solvent such as 1,2-dichloroethane or dichloromethane. google.com
The precursor, (R)-5′-methoxylaudanosine, can be prepared via different methods, including chiral resolution of racemic 5′-methoxylaudanosine using agents like (-)-2,3-dibenzoyl-L-tartaric acid, or through asymmetric transfer hydrogenation (ATH) of a suitable imine followed by methylation. researchgate.netresearchgate.net The Bischler-Napieralski cyclodehydration is a common step in the synthesis of the tetrahydroisoquinoline core structure. researchgate.net
A typical synthetic route towards (R)-5′-methoxylaudanosine is illustrated below:
Step | Description |
Synthesis of Amide | Reaction to form an amide precursor. researchgate.net |
Bischler-Napieralski Cyclodehydration | Conversion of the amide to a dihydroisoquinoline imine. researchgate.net |
Asymmetric Transfer Hydrogenation (ATH) or Chiral Resolution | Stereoselective reduction of the imine or resolution of the racemate to obtain the desired (R) enantiomer. researchgate.netresearchgate.net |
N-methylation | Quaternization of the nitrogen atom to form the tetrahydroisoquinolinium precursor. researchgate.netresearchgate.net |
Coupling with (E)-4-octene-1,8-dioic acid dichloride | Formation of the diester bridge linking the two tetrahydroisoquinolinium moieties. google.com |
Purification | Steps to isolate and purify mivacurium chloride, potentially involving extraction and resin treatment. google.com |
Chemical modifications, particularly the placement of the ester linkages, differentiate mivacurium from other benzylisoquinolinium compounds like atracurium. In mivacurium, the oxygen atoms in the ester bridge are oriented towards the tetrahydroisoquinolinium side of the carbonyl group, which is suggested to favor hydrolysis by plasma cholinesterase compared to the "reversed ester" linkages found in atracurium. wikipedia.org
Development and Preclinical Evaluation of Related Bisbenzylisoquinolinium Compounds
Mivacurium represents a second generation of tetrahydroisoquinolinium neuromuscular blocking drugs. wikipedia.org The development of related bisbenzylisoquinolinium compounds has explored modifications to the linker chain and the tetrahydroisoquinoline moieties to alter properties such as potency, onset, duration of action, and metabolic profile.
For instance, novel mixed-onium chlorofumarates and halosuccinates have been investigated as ultra-short-acting nondepolarizing neuromuscular blockers. acs.org Studies in rhesus monkeys evaluated the SAR of these compounds, finding that modifications to the linker and the tetrahydroisoquinolinium groups influenced potency and duration of action. acs.org For example, a bis-onium chlorofumarate with (1R,2S)-benzyltetrahydroisoquinolinium groups showed potent activity and ultra-short duration. acs.org A mixed-onium analogue with a different tetrahydroisoquinolinium moiety displayed improved selectivity. acs.org These investigations highlight the ongoing efforts in medicinal chemistry to design neuromuscular blocking agents with tailored pharmacological profiles by modifying the bisbenzylisoquinolinium scaffold.
Correlation Between Molecular Structure and Preclinical Pharmacological Profile
The preclinical pharmacological profile of doxacurium chloride, particularly its onset and duration of action and its affinity and selectivity for the nAChR, is directly influenced by its molecular structure. Studies comparing doxacurium to other NMBAs have elucidated key structural features that contribute to its distinct properties.
Structural Modulators of Onset and Duration of Action
The onset and duration of action of non-depolarizing NMBAs like doxacurium are complex pharmacological parameters influenced by a combination of factors, including drug potency, distribution to the neuromuscular junction, and metabolic stability. uni.lunih.gov
Doxacurium chloride is characterized by a relatively slow onset and a long duration of action. cenmed.com Preclinical studies in animal models demonstrated that doxacurium exhibits a longer duration of action compared to agents such as d-tubocurarine and atracurium. In cats and monkeys, doxacurium's duration of action was found to be 2 to 3 times and 2 to 5 times longer than that of d-tubocurarine and atracurium, respectively. guidetoimmunopharmacology.org This prolonged duration is primarily attributed to its metabolic stability. Unlike some other ester-containing NMBAs (e.g., mivacurium), doxacurium is minimally metabolized by plasma cholinesterase. guidetoimmunopharmacology.orgnih.gov The primary routes of elimination for doxacurium are excretion of the unchanged drug in urine and bile. guidetoimmunopharmacology.org The diester linkage derived from succinic acid in doxacurium is less susceptible to hydrolysis by plasma cholinesterase compared to the ester linkages found in shorter-acting agents like mivacurium. uni.luguidetoimmunopharmacology.org
Drug potency also plays a role in the speed of onset. Generally, higher potency is associated with a slower onset of neuromuscular blockade. uni.lunih.gov This is because a lower dose (on a milligram per kilogram basis) is required to achieve a sufficient level of receptor blockade, resulting in a smaller concentration gradient to drive diffusion of the drug to the neuromuscular junction. uni.lunih.gov Doxacurium is a highly potent NMBA, being approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine in preclinical and clinical studies. nih.govguidetoimmunopharmacology.org This high potency contributes to its observed slower onset compared to less potent, faster-acting agents like rocuronium. uni.lunih.gov
The distance and blood flow to the muscle also influence onset time, with muscles having higher blood flow or shorter diffusion distances exhibiting faster onset. nih.gov While not a direct structural feature of the molecule itself, the distribution characteristics determined by the molecule's physicochemical properties impact how quickly it reaches the target site.
Influence of Functional Groups on Receptor Affinity and Selectivity
The affinity and selectivity of doxacurium chloride for the muscle-type nicotinic acetylcholine receptor are critically determined by the nature and arrangement of its functional groups.
The presence of two quaternary ammonium centers is essential for the neuromuscular blocking activity of doxacurium. These positively charged nitrogen atoms interact electrostatically with anionic residues within the acetylcholine binding site on the nAChR. wikipedia.orgnih.gov The distance between these two cationic heads is a crucial determinant of binding affinity and the ability to competitively block the binding of the endogenous agonist, acetylcholine. While a specific optimal inter-onium distance has been proposed for nicotinic activity, the bulky nature and the flexible succinate linker chain in doxacurium allow its two onium heads to orient optimally within the receptor binding sites, likely involving a bent conformation rather than a rigid, fixed distance. wikipedia.orgmims.com
The methoxy groups present on the aromatic rings of the tetrahydroisoquinoline and trimethoxyphenyl moieties also play a role in modulating potency. mims.com Doxacurium possesses twelve methoxy groups, which is a higher number compared to atracurium (eight) and mivacurium (ten). uni.lumims.com This higher degree of methoxylation is correlated with increased potency. mims.com These groups likely influence the molecule's interaction with the receptor through a combination of electronic effects and potential interactions with amino acid residues in the binding site.
The stereochemistry of doxacurium, existing as specific trans-trans isomers, also contributes to its pharmacological profile. nih.govcenmed.comguidetoimmunopharmacology.org While detailed SAR studies on the individual isomers of doxacurium regarding their specific affinity and selectivity were not found in the provided snippets, stereochemistry is a known determinant of potency and receptor interactions in other NMBAs. mims.com The specific spatial arrangement of the functional groups dictated by the stereochemistry influences how effectively the molecule can bind to and antagonize the nAChR.
Compound | PubChem CID | Chemical Class | Key Structural Features Related to NM Blockade | Preclinical Pharmacological Profile (Relative to Doxacurium) |
Doxacurium Chloride | 5284551 | Bisbenzyltetrahydroisoquinolinium | Bisquaternary ammonium, 12 methoxy groups, succinate diester linker, trans-trans stereoisomers. | Reference (Long-acting, High Potency) |
Acetylcholine | 187 | Neurotransmitter, Quaternary Ammonium | Monoquaternary ammonium, ester group. | Endogenous Agonist |
Nicotine | 89594 | Alkaloid, Pyridine, Pyrrolidine | Contains a tertiary and a quaternary nitrogen (at physiological pH). | Agonist at nAChR (different binding site characteristics). nih.gov |
Succinylcholine | 5314 | Bisquaternary Ammonium, Diester | Bisquaternary ammonium, succinate diester linker. Metabolized by plasma cholinesterase. | Depolarizing Blocker (Short-acting) |
Laudexium | 18619 | Bisbenzyltetrahydroisoquinolinium | Bisquaternary ammonium, longer alkyl chain linker. | Long-acting, lower potency than d-tubocurarine. |
Atracurium | 47319 | Bisbenzyltetrahydroisoquinolinium | Bisquaternary ammonium, 8 methoxy groups, ester linkages, subject to Hofmann elimination and ester hydrolysis. | Intermediate-acting, lower potency than doxacurium. uni.lumims.com |
Mivacurium | 5281042 | Bisbenzyltetrahydroisoquinolinium | Bisquaternary ammonium, 10 methoxy groups, ester linkages, metabolized by plasma cholinesterase. | Short-acting, lower potency than doxacurium. uni.lu |
Pancuronium | 441289 | Aminosteroid | Bisquaternary ammonium, steroidal core. | Long-acting, lower potency than doxacurium. nih.govguidetoimmunopharmacology.org |
Metocurine | 21233 | Bisbenzylisoquinolinium | Bisquaternary ammonium, methoxy groups. | Lower potency than doxacurium. nih.govguidetoimmunopharmacology.org |
Vecuronium | 39765 | Aminosteroid | Monoquaternary (becomes bisquaternary at physiological pH), steroidal core. | Intermediate-acting, lower potency than rocuronium. wikipedia.orguni.lu |
Pipecuronium | 50192 | Aminosteroid | Bisquaternary ammonium, steroidal core. | Long-acting, potent (most potent aminosteroid NMBA). uni.lu |
Rocuronium | 441290 | Aminosteroid | Monoquaternary (becomes bisquaternary at physiological pH), steroidal core, allyl group. | Rapid onset, Intermediate-acting. wikipedia.orguni.lu |
Cisatracurium | 62887 | Bisbenzyltetrahydroisoquinolinium | Bisquaternary ammonium, specific cis-cis isomer of atracurium, subject to Hofmann elimination. | Intermediate-acting, more potent than atracurium. wikipedia.orgmims.com |
d-Tubocurarine | 6000 | Bisbenzylisoquinolinium | Bisquaternary ammonium, isoquinoline core. | Long-acting, prototypical non-depolarizing blocker. wikipedia.org |
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Contexts
Theoretical Pharmacokinetic Models Applied to Nuromax in Preclinical Systems
The pharmacokinetics of cisatracurium are typically described by compartmental models following intravenous administration nih.govnafdac.gov.ngfda.govdrugbank.compfizermedicalinformation.comfresenius-kabi.ushres.ca. These models help to characterize the distribution and elimination of the compound within a biological system.
Compartmental Modeling of Distribution and Elimination Kinetics
Following IV bolus administration, a two-compartment open model best describes the plasma concentration-time profile of cisatracurium nih.govnafdac.gov.ngfda.govdrugbank.compfizermedicalinformation.comfresenius-kabi.us. This model suggests distribution into a central compartment (representing plasma and highly perfused tissues) and a peripheral compartment, with elimination occurring from both compartments fda.govpfizermedicalinformation.com. Compartmental pharmacokinetic modeling indicates that approximately 80% of cisatracurium clearance is attributed to Hofmann elimination, with the remaining 20% accounted for by renal and hepatic elimination nafdac.gov.ngfda.govpfizermedicalinformation.comfresenius-kabi.us.
Preclinical Volume of Distribution and Clearance Concepts
Cisatracurium has a large molecular weight and high polarity, which limits its volume of distribution nih.govnafdac.gov.ngfda.govpfizermedicalinformation.com. In healthy adult surgical patients receiving opioid anesthesia, the volume of distribution at steady state (Vss) was reported as 145 mL/kg nih.govnafdac.gov.ngfda.govpfizermedicalinformation.com. This value was observed to be larger in patients receiving inhalation anesthesia nafdac.gov.ngpfizermedicalinformation.com.
Mean clearance values for cisatracurium in studies of healthy surgical patients ranged from 4.5 to 5.7 mL/min/kg nih.govnafdac.gov.ngfda.govpfizermedicalinformation.comfresenius-kabi.us. Population pharmacokinetic analyses have shown low interpatient variability in clearance (16%), consistent with the significant role of Hofmann elimination fda.govpfizermedicalinformation.comfresenius-kabi.us. Studies in pediatric patients have shown higher clearance values compared to adults nih.govfda.govpfizermedicalinformation.com. For instance, healthy pediatric patients aged 2 to 12 years exhibited a clearance of 5.89 mL/min/kg during halothane anesthesia, compared to 4.57 mL/min/kg in healthy adults during opioid anesthesia fda.govpfizermedicalinformation.com.
Table 1: Preclinical Pharmacokinetic Parameters of Cisatracurium
Parameter | Value (Healthy Adults) | Unit | Source |
Volume of Distribution (Vss) | 145 | mL/kg | nih.govnafdac.gov.ngfda.govpfizermedicalinformation.com |
Plasma Clearance (CL) | 4.5 - 5.7 | mL/min/kg | nih.govnafdac.gov.ngfda.govpfizermedicalinformation.comfresenius-kabi.us |
Elimination Half-life (t½β) | 22 - 29 | minutes | nih.govnafdac.gov.ngfda.govpfizermedicalinformation.com |
Preclinical Pharmacodynamic Modeling of Neuromuscular Blockade
The neuromuscular blocking activity of cisatracurium is due to the parent drug binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine nafdac.gov.ngfda.govdrugbank.compfizermedicalinformation.com. This results in a block of neuromuscular transmission nafdac.gov.ngfda.govdrugbank.compfizermedicalinformation.com.
Integrated Pharmacokinetic-Pharmacodynamic (PK-PD) Link Models
Integrated PK-PD models are used to relate the plasma concentration of cisatracurium to its neuromuscular blocking effect fda.govresearchgate.net. The time course of neuromuscular block can be predicted using an "effect compartment" modeling approach, which links the plasma pharmacokinetics to the pharmacodynamic effect site researchgate.netnih.gov. This model incorporates a rate constant (keo) describing the equilibration between plasma concentrations and the neuromuscular block fda.govpfizermedicalinformation.comresearchgate.net.
Population PK-PD analyses in healthy surgical patients have provided estimates for key parameters, including the concentration required to produce 50% T1 suppression (EC50) fda.govpfizermedicalinformation.com.
Table 2: Key Population PK/PD Parameter Estimates for Cisatracurium in Healthy Surgical Patients
Parameter | Estimate | Unit | Magnitude of Interpatient Variability (CV%) | Source |
CL | 4.57 | mL/min/kg | 16% | fda.govpfizermedicalinformation.com |
Vss | 145 | mL/kg | 27% | fda.govpfizermedicalinformation.com |
keo | 0.0575 | min⁻¹ | 61% | fda.govpfizermedicalinformation.com |
EC50 | 141 | ng/mL | 52% | fda.govpfizermedicalinformation.com |
Variability in the time course of cisatracurium-induced block is more likely due to variability in pharmacodynamic parameters (like keo and EC50) than in pharmacokinetic parameters (like CL and Vss) fda.govpfizermedicalinformation.com.
Theoretical Characterization of Hysteresis and Dynamic Response in Animal Models
Hysteresis in the context of neuromuscular blockade refers to the phenomenon where the drug concentration required to achieve a certain effect during the onset of blockade is higher than the concentration required to maintain the same effect during recovery researchgate.net. While the concept of hysteresis is often discussed in relation to anesthetic agents and attributed partly to neural inertia, in PK-PD modeling, it can be characterized by the relationship between plasma concentration and effect over time researchgate.net. The rate of equilibration between plasma and the effect site (keo) plays a role in the observed hysteresis fda.govpfizermedicalinformation.comresearchgate.net. A slower keo can contribute to a more pronounced hysteresis loop in the concentration-effect relationship researchgate.net.
Animal models, such as canine and rabbit models, are used to study the pharmacodynamics and dynamic response of cisatracurium-induced neuromuscular blockade nih.govnih.gov. These studies evaluate parameters like onset time, time to spontaneous recovery, and the effect of reversal agents nih.govnih.gov. For example, studies in a canine model of centronuclear myopathy evaluated the neuromuscular blocking effects of cisatracurium and its antagonism nih.gov. Rabbit models have been used to compare the pharmacodynamics of cisatracurium with other neuromuscular blocking drugs, examining onset, recovery index, and duration nih.gov. These preclinical studies help characterize the dynamic interaction between cisatracurium concentration and the resulting muscle relaxation.
In Vitro Metabolic Stability and Enzymatic Biotransformation
The primary pathway for the degradation of cisatracurium is organ-independent Hofmann elimination wikipedia.orgnih.govnafdac.gov.ngfda.govdrugbank.compfizermedicalinformation.comfresenius-kabi.ushres.cavirginia.eduhres.ca. This is a chemical process that occurs spontaneously at physiological pH and temperature wikipedia.orgnih.govfda.govdrugbank.comfresenius-kabi.ushres.cavirginia.eduhres.ca.
In vitro experiments suggest that Hofmann elimination of cisatracurium yields laudanosine and the monoquaternary acrylate metabolite wikipedia.orgnih.govnafdac.gov.ngfda.govdrugbank.com. The monoquaternary acrylate metabolite subsequently undergoes hydrolysis catalyzed by non-specific plasma esterases to form the monoquaternary alcohol metabolite wikipedia.orgnafdac.gov.ngfda.govdrugbank.comhres.ca. While laudanosine can be further metabolized, and the monoquaternary alcohol can also undergo Hofmann elimination, these processes occur at a slower rate than the initial Hofmann elimination of cisatracurium fda.govdrugbank.com.
The degradation of cisatracurium is largely independent of liver metabolism wikipedia.orgnih.govnafdac.gov.ngfda.govdrugbank.com. While the kidney and liver play a minor role in the elimination of the parent drug (approximately 20%), they are the primary pathways for the elimination of metabolites nih.govnafdac.gov.ngfda.govdrugbank.compfizermedicalinformation.comfresenius-kabi.us.
Table 3: In Vitro Metabolic Pathways of Cisatracurium
Pathway | Description | Products |
Hofmann Elimination | Spontaneous chemical degradation at physiological pH and temperature. | Laudanosine, Monoquaternary acrylate metabolite |
Ester Hydrolysis | Catalyzed by non-specific plasma esterases (acting on monoquaternary acrylate). | Monoquaternary alcohol metabolite |
Role of Butyrylcholinesterase (BChE) in this compound Hydrolysis Pathways
Preclinical and clinical data suggest that doxacurium chloride undergoes minimal metabolism. drugbank.comhres.canih.govdrugs.comrxlist.comfda.govnih.gov While some neuromuscular blocking agents, such as mivacurium and succinylcholine, are known to be extensively hydrolyzed by plasma butyrylcholinesterase (BChE), the role of this enzyme in the hydrolysis of doxacurium chloride appears to be limited. nih.govwashington.edunih.govwikipedia.organeskey.com In vivo data from humans indicate that doxacurium chloride is minimally hydrolyzed by human plasma cholinesterase. nih.gov Studies in fresh human plasma in vitro have also shown that doxacurium chloride is not metabolized. hres.cadrugs.comrxlist.comfda.gov This minimal hydrolysis by BChE contributes to the relatively long duration of action observed with doxacurium chloride compared to agents that are rapidly metabolized by this enzyme.
Advanced Methodological Approaches in Nuromax Research
Electrophysiological Techniques for Receptor-Ligand Interaction Studies
Electrophysiology is a cornerstone in studying ion channels and receptors, allowing for the measurement of electrical signals generated by ion flow. These techniques are crucial for understanding how doxacurium chloride affects receptor activity and subsequent cellular responses.
Patch-Clamp Electrophysiology on Recombinant nAChRs
Patch-clamp electrophysiology is a powerful technique used to study the activity of individual ion channels or a population of channels in a cell genecards.org. By expressing recombinant nAChRs in host systems like Xenopus laevis oocytes or human embryonic kidney (HEK) cells, researchers can create controlled environments to examine the direct interaction of doxacurium chloride with specific nAChR subtypes genecards.orgresearchgate.net. This method allows for the precise measurement of changes in ion current induced by doxacurium chloride binding, providing data on its potency, efficacy, and mechanism of block (competitive vs. non-competitive) researchgate.net. Studies utilizing patch-clamp on recombinant nAChRs have been instrumental in characterizing the effects of various nondepolarizing neuromuscular blocking agents on both muscle and neuronal nAChR subtypes researchgate.net.
Biophysical and Spectroscopic Methods in Preclinical Investigations
Biophysical and spectroscopic techniques provide complementary information about the molecular interactions between doxacurium chloride and its targets, offering insights into binding kinetics and conformational changes.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Fluorescence Spectroscopy and Anisotropy for Ligand-Receptor Interactions
Fluorescence spectroscopy and anisotropy are techniques that can provide information about the binding of a fluorescent molecule to a receptor and the conformational changes that occur upon binding google.com.pgresearchgate.net. If doxacurium chloride itself is fluorescent, or if a fluorescent analog or labeled receptor is used, changes in fluorescence intensity, lifetime, or anisotropy upon binding can be measured google.com.pgresearchgate.net. Fluorescence anisotropy, in particular, can report on the rotational mobility of a fluorescent molecule; a decrease in mobility (increase in anisotropy) is often observed upon binding to a larger molecule like a receptor google.com.pg. These methods can help confirm binding, determine binding constants, and potentially probe conformational changes induced by the interaction. While fluorescence techniques are broadly applicable to studying ligand-receptor interactions google.com.pgresearchgate.net, specific detailed research findings on doxacurium chloride utilizing fluorescence spectroscopy or anisotropy were not found in the provided search results.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling play a significant role in modern drug research by providing theoretical insights into molecular structure, properties, and interactions kallipos.grresearchgate.net. These methods can complement experimental studies by predicting binding modes, estimating binding affinities, and simulating the dynamic behavior of doxacurium chloride in complex with its receptor kallipos.gr. Techniques such as molecular docking can predict how doxacurium chloride fits into the binding site of the nAChR, while molecular dynamics simulations can explore the stability of the complex and the conformational changes over time researchgate.net. These in silico approaches can help rationalize experimental findings and guide the design of new experiments. The search results confirm the general application of computational chemistry and molecular modeling in studying molecular interactions, including ligand-receptor binding researchgate.netkallipos.grresearchgate.net.
Compound Names and PubChem CIDs
Compound Name | PubChem CID |
Doxacurium Chloride | 5284551 |
Nuromax, known chemically as doxacurium chloride, operates as a long-acting, nondepolarizing neuromuscular blocking agent. Its primary mechanism involves competitive binding to cholinergic receptors, predominantly the nicotinic acetylcholine receptors (nAChRs) located at the motor end-plate. This interaction effectively antagonizes the action of acetylcholine, thereby blocking neuromuscular transmission drugbank.comwikipedia.org. The investigation into the precise mechanisms by which doxacurium chloride interacts with its targets and its subsequent effects on neuronal activity employs a variety of advanced methodological approaches.
Investigating the intricate interactions of doxacurium chloride with its target receptors and understanding its effects on neuromuscular function necessitates the application of sophisticated research techniques. These methods provide detailed insights at the molecular and cellular levels, complementing in vivo studies.
Electrophysiological Techniques for Receptor-Ligand Interaction Studies
Electrophysiology is a fundamental tool for studying ion channels and receptors, enabling the measurement of electrical signals resulting from ion flow. These techniques are vital for understanding how doxacurium chloride influences receptor activity and downstream cellular responses.
Patch-Clamp Electrophysiology on Recombinant nAChRs
Patch-clamp electrophysiology is a high-resolution technique utilized to examine the activity of individual ion channels or populations of channels within a cell genecards.org. By expressing recombinant nAChRs in heterologous systems such as Xenopus laevis oocytes or human embryonic kidney (HEK) cells, researchers can establish controlled environments to investigate the direct interaction of doxacurium chloride with specific nAChR subtypes genecards.orgresearchgate.net. This method facilitates the precise measurement of alterations in ion current elicited by doxacurium chloride binding, yielding data on its potency, efficacy, and the nature of its block (competitive versus non-competitive) researchgate.net. Studies employing patch-clamp on recombinant nAChRs have been crucial in characterizing the effects of various nondepolarizing neuromuscular blocking agents on both muscle and neuronal nAChR subtypes researchgate.net.
Biophysical and Spectroscopic Methods in Preclinical Investigations
Biophysical and spectroscopic techniques provide complementary information regarding the molecular interactions between doxacurium chloride and its targets, offering insights into binding kinetics and conformational changes.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Fluorescence Spectroscopy and Anisotropy for Ligand-Receptor Interactions
Fluorescence spectroscopy and anisotropy are techniques that can yield information about the binding of a fluorescent molecule to a receptor and any associated conformational changes google.com.pgresearchgate.net. If doxacurium chloride possesses intrinsic fluorescence, or if a fluorescent analog or labeled receptor is utilized, changes in fluorescence intensity, lifetime, or anisotropy upon binding can be measured google.com.pgresearchgate.net. Fluorescence anisotropy, in particular, can report on the rotational mobility of a fluorescent molecule; a decrease in mobility (increase in anisotropy) is often observed upon binding to a larger molecule such as a receptor google.com.pg. These methods can help confirm binding, determine binding constants, and potentially probe conformational changes induced by the interaction. While fluorescence techniques are broadly applicable to studying ligand-receptor interactions google.com.pgresearchgate.net, specific detailed research findings on doxacurium chloride utilizing fluorescence spectroscopy or anisotropy were not found in the provided search results.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling play a significant role in modern drug research by offering theoretical insights into molecular structure, properties, and interactions kallipos.grresearchgate.net. These methods can complement experimental studies by predicting binding modes, estimating binding affinities, and simulating the dynamic behavior of doxacurium chloride in complex with its receptor kallipos.gr. Techniques such as molecular docking can predict how doxacurium chloride might fit into the binding site of the nAChR, while molecular dynamics simulations can explore the stability of the resulting complex and conformational changes over time researchgate.net. These in silico approaches can help rationalize experimental findings and guide the design of new experiments. The search results confirm the general application of computational chemistry and molecular modeling in studying molecular interactions, including ligand-receptor binding researchgate.netkallipos.grresearchgate.net.
Ligand-Receptor Docking and Molecular Dynamics Simulations
Ligand-receptor docking is a computational technique used to predict the preferred binding pose and affinity of a small molecule (ligand) within the binding site of a biological target (receptor). nih.gov Molecular dynamics (MD) simulations, on the other hand, simulate the dynamic behavior of molecular systems over time, considering the flexibility of both the ligand and the receptor in a more natural environment, including explicit solvent models. nih.govmdpi.com These methods are crucial for understanding the molecular interactions that govern the binding of compounds like doxacurium chloride to their target receptors, such as the nicotinic acetylcholine receptor. drugbank.commedchemexpress.com
While specific detailed studies applying docking and MD simulations solely to doxacurium chloride were not extensively found in the search results, these techniques are standard tools in drug design and are broadly applied to study ligand-receptor interactions for various compounds, including neuromuscular blocking agents. nih.govresearchgate.net For instance, MD simulations can assess the stability of a ligand-receptor complex over time and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.comresearchgate.netbdvets.org Docking studies can provide initial binding poses and estimated binding affinities, which can then be refined and validated by MD simulations. mdpi.combdvets.org
The application of these methods to doxacurium chloride would involve:
Preparation of the receptor structure: Obtaining or modeling the 3D structure of the target cholinergic receptor, particularly the relevant binding site.
Ligand preparation: Generating and optimizing the 3D structure of doxacurium chloride, considering its different stereoisomers.
Docking: Performing docking simulations to predict the binding poses of doxacurium chloride stereoisomers within the receptor binding site and estimate their binding scores. mdpi.com
Molecular Dynamics Simulation: Running MD simulations on the most promising docked complexes to assess their stability, analyze the dynamics of the interaction, and calculate binding free energies. mdpi.combdvets.org
These computational approaches can provide valuable insights into the molecular basis of doxacurium chloride's potency and selectivity for cholinergic receptors.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that relates the biological activity of a series of compounds to their molecular structures or physicochemical properties. oup.comnih.gov By developing mathematical models, QSAR aims to predict the activity of new or untested compounds based on their structural features. oup.comnih.gov Pharmacophore modeling, often used in conjunction with QSAR, identifies the essential steric and electronic features of a molecule that are required for it to interact with a specific biological target and elicit a biological response. nih.govresearchgate.net These features are represented in a 3D spatial arrangement. researchgate.net
QSAR models compare properties such as charge, polarity, hydrogen-bonding patterns, lipophilicity, and volume to determine if compounds are likely to have similar binding properties for a receptor. googleapis.com This approach has enhanced the traditional, qualitative structure-activity relationship (SAR) by incorporating computer-based quantitative analyses early in the drug discovery process, facilitating the screening and prioritization of potential drug candidates. oup.com
While specific QSAR and pharmacophore modeling studies focused exclusively on doxacurium chloride were not detailed in the search results, these methods are widely applied to neuromuscular blocking agents and related compounds to understand the structural determinants of their activity and design novel agents with improved properties. oup.com A study on predicting ER-alpha agonism for quaternary ammonium compounds, a class that includes doxacurium chloride, utilized MDL-QSAR to build predictive models based on structural analyses. berkeley.edu This demonstrates the applicability of QSAR to this class of molecules. berkeley.edu
Developing QSAR and pharmacophore models for doxacurium chloride and related neuromuscular blockers would involve:
Collecting biological activity data: Gathering experimental data on the potency of doxacurium chloride and a set of related compounds.
Calculating molecular descriptors: Computing various physicochemical and structural descriptors for each compound.
Model building: Using statistical methods to build a correlation between the molecular descriptors and biological activity (QSAR). berkeley.edu
Pharmacophore generation: Identifying the key features responsible for the activity based on the structures of active compounds and potentially receptor information. nih.govresearchgate.net
Model validation: Rigorously validating the developed QSAR and pharmacophore models using external test sets to ensure their predictive power. nih.govberkeley.edu
These models can help in identifying the crucial structural elements of doxacurium chloride responsible for its potent neuromuscular blocking activity and guide the design of new compounds with potentially enhanced or modified pharmacological profiles.
In Silico Prediction of Metabolites and Their Properties
In silico prediction of metabolites involves using computational tools and algorithms to predict how a compound is likely to be metabolized in a biological system, such as the human body. This is an essential step in drug discovery and development as metabolites can have different pharmacological activities and toxicity profiles compared to the parent compound. chalmers.se
For doxacurium chloride, in vivo data in humans suggest that it is not significantly metabolized, with the major elimination pathway being the excretion of the unchanged drug in urine and bile. drugbank.com This is a key characteristic that contributes to its long duration of action compared to other neuromuscular blockers like mivacurium, which is metabolized by plasma cholinesterase. drugbank.comoup.comwikipedia.org
Despite the indication of minimal metabolism in vivo, in silico methods can still be valuable for:
Confirming metabolic stability: Computational tools can predict potential metabolic sites and pathways, providing theoretical support for the observed metabolic stability of doxacurium chloride.
Predicting potential minor metabolites: Even if the major pathway is excretion of the parent drug, minor metabolic transformations might occur. In silico tools can help predict the structures and potential properties of these minor metabolites.
Understanding species differences: Metabolic pathways can vary across different species. In silico prediction can help anticipate potential metabolic differences between preclinical animal models and humans.
Predicting metabolite properties: For any predicted metabolites, in silico methods can estimate their physicochemical properties, potential activity, and toxicity, which is crucial for assessing their significance. chalmers.se
Advanced in silico methods for metabolite prediction often utilize machine learning models trained on large datasets of known metabolic transformations. chalmers.se These models can identify potential metabolic sites and predict the resulting metabolite structures. chalmers.se
While the primary route of elimination for doxacurium chloride appears to be excretion of the unchanged drug, in silico metabolite prediction can serve as a complementary tool to experimental studies, offering insights into potential metabolic pathways and the properties of any resulting minor metabolites.
Theoretical Implications and Future Research Directions for Nuromax
Nuromax as a Paradigm for Rapidly Metabolized Neuromuscular Blocking Agents
Cisatracurium's primary route of elimination is Hofmann elimination, a spontaneous chemical degradation process that occurs at physiological pH and temperature, independent of enzymatic activity in the liver or kidneys. nih.govfda.govfresenius-kabi.uspatsnap.com This organ-independent metabolism results in a relatively rapid clearance and an intermediate duration of action, making it a valuable agent, especially in patients with hepatic or renal impairment where the metabolism or excretion of other NMBAs might be prolonged. nih.govfresenius-kabi.uspatsnap.com The predictable and non-organ-dependent degradation pathway of cisatracurium serves as a paradigm for the design and development of new NMBAs with similar favorable metabolic profiles. Research into novel compounds could focus on incorporating structural features that promote similar spontaneous degradation, thereby offering alternatives for patients with compromised organ function and potentially reducing the risk of prolonged neuromuscular blockade.
Exploration of Novel NMBA Development Based on this compound's Molecular Architecture
Cisatracurium is a bisbenzyl tetrahydroisoquinolone compound, specifically the R-cis isomer of atracurium. jcdr.net Its molecular structure, featuring quaternary ammonium groups, is key to its competitive antagonism of acetylcholine receptors at the neuromuscular junction. drugbank.comnih.govpatsnap.com Future research can leverage the structural insights gained from cisatracurium to design novel NMBAs. This could involve modifying the benzylisoquinolinium core or the attached side chains to fine-tune properties such as potency, onset time, duration of action, and metabolic pathway. Studies exploring structure-activity relationships based on cisatracurium's architecture could lead to the development of agents with improved pharmacological profiles, potentially offering faster onset, shorter duration, or enhanced recovery characteristics. researchgate.net The goal would be to create new compounds that retain the advantages of cisatracurium's metabolism while potentially offering enhanced specificity or reduced variability in response.
Advancements in Preclinical Models for Comprehensive Neuromuscular Research
Comprehensive research into NMBAs like cisatracurium relies heavily on robust preclinical models. Advancements in these models are crucial for a more thorough understanding of drug pharmacokinetics, pharmacodynamics, and potential interactions. While animal models, such as canine and porcine models, have been used to study the effects of cisatracurium and its interactions with reversal agents, there is a need for more sophisticated models that can accurately mimic human neuromuscular physiology and pathophysiology. nih.govoup.comfrontiersin.orgresearchgate.netresearchgate.net The development of in vitro human neuromuscular junction systems could provide valuable platforms for evaluating drug effects and toxicity, offering a more direct translation to human responses. science.gov Furthermore, preclinical studies utilizing advanced monitoring techniques, such as laryngeal electromyography in animal models, can provide more detailed insights into neuromuscular function and recovery following NMBA administration. frontiersin.orgresearchgate.net Future research should focus on refining existing models and developing new ones that allow for a more comprehensive and predictive assessment of novel NMBAs and their interactions.
Application of Systems Biology and Omics Technologies to NMBA Pharmacodynamics
The application of systems biology and omics technologies (such as genomics, proteomics, and metabolomics) holds significant promise for advancing our understanding of NMBA pharmacodynamics, including that of cisatracurium. These approaches can provide a holistic view of the biological responses to NMBA administration, identifying complex interactions and pathways that may not be apparent through traditional pharmacological studies. Investigating how genetic variations influence individual responses to cisatracurium, analyzing changes in protein expression at the neuromuscular junction following exposure, or profiling metabolites produced during its degradation could reveal biomarkers for predicting drug response, identifying individuals at risk of prolonged block, or uncovering novel aspects of its metabolism and effects. While current research provides pharmacokinetic and pharmacodynamic data based on population studies, integrating omics data could pave the way for personalized neuromuscular blockade, optimizing drug selection and dosing based on an individual's unique biological profile. nih.govnih.gov
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying the neuromuscular blocking efficacy of Nuromax (Doxacurium Chloride) in preclinical research?
- Methodological Answer : Utilize in vivo animal models (e.g., rodents or primates) to assess dose-response relationships, monitoring variables such as onset/duration of paralysis and recovery times. Electromyography (EMG) can quantify neuromuscular junction activity. Ethical approval and adherence to guidelines (e.g., NIH or AAALAC) are mandatory for humane endpoints . In vitro models, such as isolated nerve-muscle preparations, may complement these studies by isolating receptor-level interactions .
Q. How can researchers validate the purity and stability of this compound in pharmaceutical formulations?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV/Vis detection to quantify Doxacurium Chloride concentration. Stability studies under varying temperatures/pH levels (e.g., ICH Q1A guidelines) should include accelerated degradation tests. Mass spectrometry (MS) can identify degradation byproducts .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound efficacy studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Emax models) to estimate EC50 values. Report confidence intervals and apply ANOVA for group comparisons. Adhere to the principle of reporting numerical precision to one significant digit beyond instrument capability, as per pharmaceutical research standards .
Advanced Research Questions
Q. How can contradictory findings in this compound’s hemodynamic effects across clinical trials be resolved?
- Methodological Answer : Conduct a systematic review with meta-analysis to aggregate data from heterogeneous studies. Stratify results by patient demographics (e.g., age, comorbidities) and study design (e.g., randomized vs. observational). Sensitivity analyses can identify confounding variables, while Bayesian methods may quantify uncertainty in effect sizes .
Q. What methodologies enable the detection of rare adverse events (e.g., residual paralysis) in post-marketing surveillance of this compound?
- Methodological Answer : Leverage pharmacovigilance databases (e.g., FAERS) and apply disproportionality analysis (e.g., PRR or ROR) to flag signals. Machine learning algorithms (e.g., NLP on clinical notes) can enhance adverse event extraction from unstructured data .
Q. How can researchers design a comparative study to evaluate this compound against newer neuromuscular blockers with improved pharmacokinetic profiles?
- Methodological Answer : Use a double-blind, crossover clinical trial design with stratified randomization. Primary endpoints should include time to recovery (TOF ratio ≥0.9) and hemodynamic stability. Power analysis must ensure sufficient sample size to detect non-inferiority margins, with α=0.05 and β=0.2 .
Q. What in vitro assays best characterize this compound’s interaction with atypical acetylcholinesterase isoforms?
- Methodological Answer : Perform enzyme inhibition assays using recombinant human acetylcholinesterase variants. Kinetic parameters (Km, Vmax) can be derived via Michaelis-Menten plots. Surface plasmon resonance (SPR) may further quantify binding affinities .
Methodological Considerations for Regulatory Compliance
- Data Reproducibility : Follow FDA guidelines (21 CFR Part 211) for documenting raw data, preprocessing steps, and analytical scripts. Include batch-specific variability in stability studies .
- Ethical Reporting : Disclose conflicts of interest and adhere to CONSORT or STROBE checklists for clinical/preclinical studies .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.